molecular formula C14H18F3N3O2 B5560487 (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5560487
M. Wt: 317.31 g/mol
InChI Key: YBLVRULUSQRQQS-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.13511131 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Novel compounds with structures related to the one have been designed, synthesized, and evaluated for their antibacterial activity against respiratory pathogens. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant bacteria. Their efficacy in vivo against experimental murine pneumonia models indicates their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).

Synthesis of Bis-Spiropyrrolidines

Research into enantiodivergent synthesis has yielded bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions. This synthesis pathway highlights the versatility of related compounds in creating densely substituted homochiral compounds, which have significant potential in medicinal chemistry due to their rigid structures (Conde et al., 2015).

Antiviral Agents

Some derivatives have been studied for their role as potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects against HIV-1. This research demonstrates the potential of related compounds in developing new therapies for HIV, leveraging their ability to block CCR5 receptor-mediated viral entry (Watson et al., 2005).

Novel Heterocyclic Compounds

The exploration of synthetic pathways has led to the creation of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are synthesized through reactions involving related structures, highlighting their utility as precursors in organic synthesis (Koza et al., 2009).

Analgesic and Gastrointestinal Effects

Research on biased mu opioid receptor agonists, such as TRV130 (oliceridine), which shares structural similarities with the compound , has shown that these agents can produce therapeutic analgesic effects with reduced adverse effects. This indicates the potential for developing new pain management therapies with improved safety profiles (Altarifi et al., 2017).

properties

IUPAC Name

(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-22-11-8-10(21)13(11)3-6-20(7-4-13)12-18-5-2-9(19-12)14(15,16)17/h2,5,10-11,21H,3-4,6-8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLVRULUSQRQQS-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.